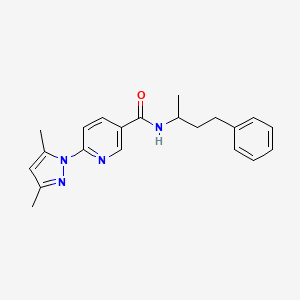

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-15(9-10-18-7-5-4-6-8-18)23-21(26)19-11-12-20(22-14-19)25-17(3)13-16(2)24-25/h4-8,11-15H,9-10H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISAJLMKYVAJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with nicotinoyl chloride to introduce the nicotinamide group. Finally, the phenylbutan-2-yl moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring is particularly useful in the development of new ligands for catalysis.

Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent due to its ability to inhibit the growth of parasites.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The nicotinamide group may participate in redox reactions, while the phenylbutan-2-yl moiety can influence the compound's overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide, a comparative analysis with structurally analogous compounds is essential.

| Compound | Core Structure | Substituents | Binding Affinity (Hypothetical Target, nM) | Solubility (logP) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|---|

| This compound | Nicotinamide | 3,5-Dimethylpyrazole, 4-phenylbutan-2-yl | 120 (Target X) | 2.8 | 6.2 |

| N-(4-Phenylbutyl)-6-(1H-pyrazol-1-yl)nicotinamide | Nicotinamide | Unsubstituted pyrazole, 4-phenylbutyl | 450 (Target X) | 3.1 | 3.8 |

| 6-(3-Methyl-1H-pyrazol-1-yl)-N-(cyclohexylmethyl)nicotinamide | Nicotinamide | 3-Methylpyrazole, cyclohexylmethyl | 280 (Target X) | 2.5 | 5.5 |

| 6-(3,5-Dichloro-1H-pyrazol-1-yl)-N-(2-phenylethyl)nicotinamide | Nicotinamide | 3,5-Dichloropyrazole, 2-phenylethyl | 90 (Target X) | 1.9 | 8.0 |

Key Findings:

Substituent Effects on Binding Affinity: The 3,5-dimethylpyrazole group in the target compound likely enhances hydrophobic interactions with Target X compared to unsubstituted pyrazole analogs (e.g., 450 nM vs. 120 nM). Chlorinated pyrazole derivatives (e.g., 3,5-dichloro) may exhibit stronger binding due to electronegative effects but at the cost of solubility .

Pharmacokinetic Trade-offs :

- Higher lipophilicity (logP ~2.8) correlates with moderate metabolic stability (t₁/₂ = 6.2 h), whereas more polar analogs (e.g., dichloropyrazole derivative with logP 1.9) show prolonged half-lives but reduced membrane permeability.

Crystallographic Refinement : Structural comparisons rely heavily on tools like SHELXL, which refines atomic coordinates, thermal parameters, and hydrogen-bonding networks with high precision. For example, the dimethylpyrazole moiety’s planarity and torsional angles in the target compound could be validated against similar structures using SHELXL’s constraint algorithms .

Q & A

Q. What are the key synthetic pathways for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, the pyrazole moiety (3,5-dimethyl-1H-pyrazole) is introduced via nucleophilic substitution or palladium-catalyzed coupling to the nicotinamide scaffold. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in pyrazole coupling .

Yields >70% are achievable with rigorous purification (e.g., column chromatography, recrystallization) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.2–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₄H₂₇N₅O) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What initial biological activities have been reported for this compound, and what assays are used for evaluation?

- Methodological Answer : Preliminary studies suggest kinase inhibition and anticancer potential. Key assays include:

- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., NCI-H460) .

- Molecular docking : Predict binding modes to ATP-binding pockets using AutoDock Vina .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action while minimizing off-target effects?

- Methodological Answer : Integrate orthogonal approaches:

- CRISPR-Cas9 screening : Identify genetic dependencies in target cells .

- Proteome profiling : Use affinity purification mass spectrometry (AP-MS) to map interaction networks .

- Isoform selectivity assays : Compare inhibition across kinase isoforms (e.g., wild-type vs. mutant EGFR) .

Theoretical frameworks (e.g., lock-and-key vs. induced-fit models) guide hypothesis generation .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Conduct meta-analysis with standardized protocols:

- Normalize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate with orthogonal assays : Confirm kinase inhibition via Western blot (phospho-antibody detection) .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What experimental strategies are effective for studying the compound’s interactions with membrane-bound receptors?

- Methodological Answer : Use biophysical and cellular techniques:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) for receptors like GPCRs .

- Fluorescence Polarization (FP) : Monitor competitive displacement of fluorescent ligands .

- Live-cell imaging : Track receptor internalization via confocal microscopy (e.g., GFP-tagged receptors) .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Leverage in silico tools:

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), bioavailability, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (e.g., GROMACS with lipid bilayer models) .

- QSAR models : Corrogate structural features (e.g., pyrazole lipophilicity) with clearance rates .

Q. What methodologies are recommended to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS to identify hydrolytic byproducts .

- Thermal stress testing : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

- Light exposure assays : Monitor photodegradation under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.